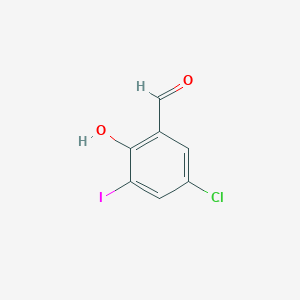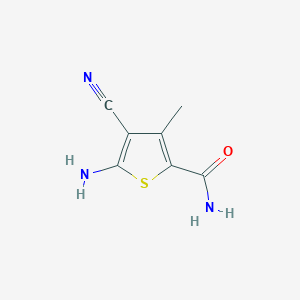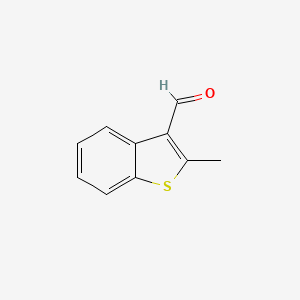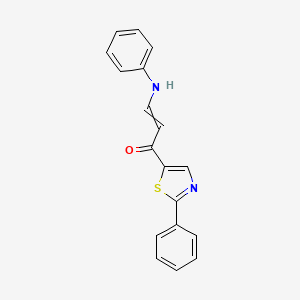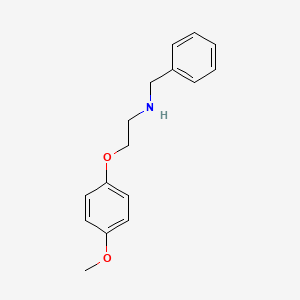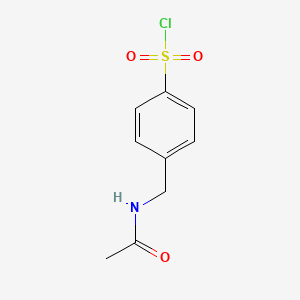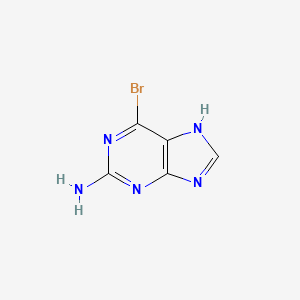
2,2,2-Trifluoro-1-indolinylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-indolinylethan-1-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties
2,2,2-Trifluoro-1-indolinylethan-1-one (TFI) has been utilized in the synthesis of lanthanide complexes, showing promising applications in luminescent properties. These complexes, particularly those involving Eu and Sm ions, demonstrate strong characteristic emissions. The introduction of TFI enhances the luminescent quantum yields and lifetimes of these complexes, making them useful in materials science and photonic applications (Li et al., 2012).
Optical Resolution in Chemistry
TFI has been employed in the optical resolution of racemic compounds through lipase-catalyzed enantioselective acetylation. This method effectively separates enantiomers of compounds like 2,2,2-trifluoro-1-(naphthyl)ethanols, illustrating TFI's role in facilitating stereoselective chemical processes (Kato et al., 1995).
Synthesis of Chiral Compounds
TFI-based compounds have been used in the stereoselective synthesis of chiral fluoroalkyl-containing spirooxindole γ-lactam products. These compounds, achieved through secondary amine-catalyzed reactions, exhibit high yields and excellent enantioselectivities. This illustrates TFI's potential in synthesizing chiral compounds, which are significant in pharmaceutical research and development (Liu et al., 2020).
Dynamic Polymer Systems
In polymer science, TFI-related compounds have been explored for their utility in 'click' chemistry applications. These applications involve ultrafast and reversible reactions, contributing to the development of dynamic polymer networks with properties like healing, reshaping, and recycling. This showcases TFI's relevance in advanced materials science (Billiet et al., 2014).
Intermolecular Interactions
TFI and its derivatives have been studied for their ability to form strong hydrogen and halogen bonds. These properties are critical in understanding and designing supramolecular structures and crystal engineering, indicating TFI's role in fundamental chemical research (Libri et al., 2008).
Fluorescence Probes
TFI derivatives have been synthesized and evaluated as fluorescence probes for metal ions. Their selective sensitivity towards specific ions like Ag+ and Hg2+ indicates their potential in sensor technology and analytical chemistry (Rocha et al., 2009).
Safety and Hazards
While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZSUAIVBOFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402926 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90732-28-8 |
Source


|
| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

